Molecular Weight Increase vs. Non-Fluorinated Analog
1,1,1-Trifluoro-4-phenylbutan-2-amine exhibits a 36% higher molecular weight compared to its non-fluorinated parent compound, 4-phenylbutan-2-amine. This quantifiable difference is a primary driver for altered pharmacokinetic and pharmacodynamic properties .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 203.20 |
| Comparator Or Baseline | 4-phenylbutan-2-amine: 149.23 |
| Quantified Difference | +53.97 g/mol (+36.1%) |
| Conditions | Calculated from molecular formula (C10H12F3N vs. C10H15N) |
Why This Matters
Molecular weight is a key parameter in drug-likeness filters (e.g., Lipinski's Rule of Five), and this 36% increase directly influences membrane permeability, oral bioavailability, and overall pharmacokinetic profile, making the trifluorinated version a distinct chemical entity for screening purposes.
